2'-Chloro-5'-methylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Chloro-5’-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, characterized by the presence of a chlorine atom at the 2’ position, a methyl group at the 5’ position, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid typically involves the chlorination of 2-chloro-5-methylbiphenyl, followed by further alkaline hydrolysis . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrolysis step is carried out in the presence of a strong base like sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Chloro-5’-methylbiphenyl-3-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural properties.
Industry: As an intermediate in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups on the biphenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
- 2’-Chloro-4’-methylbiphenyl-3-carboxylic acid
- 2’-Chloro-5’-ethylbiphenyl-3-carboxylic acid
- 2’-Bromo-5’-methylbiphenyl-3-carboxylic acid
Comparison: 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the chlorine and methyl groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it a valuable subject for targeted research and application development.
Properties
IUPAC Name |
3-(2-chloro-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJPLAGDNFJVMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681781 |
Source
|
Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-22-6 |
Source
|
Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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